CID 71447044
Description
CID 71447044 (PubChem Compound Identifier 71447044) is a chemical compound cataloged in the PubChem database. This article synthesizes methodologies from cheminformatics, spectroscopy, and synthetic chemistry to contextualize this compound within its chemical family.
Properties
Molecular Formula |
ClFSb |
|---|---|
Molecular Weight |
176.21 g/mol |
InChI |
InChI=1S/ClH.FH.Sb/h2*1H;/q;;+2/p-2 |
InChI Key |
LXKKIYWRPQNAPH-UHFFFAOYSA-L |
Canonical SMILES |
F[Sb]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 71447044 typically involve large-scale chemical reactions in controlled environments. These methods ensure high yield and purity of the final product. The processes may include the use of specialized reactors, continuous flow systems, and advanced purification techniques to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions
CID 71447044, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
CID 71447044 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of CID 71447044 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Comparative studies often rely on molecular descriptors such as molecular weight, polarity (TPSA), and solubility (Log S). For example:
Notes:
- The oscillatoxin derivatives (CIDs 101283546, 185389, 156582093) share structural motifs such as polycyclic ether frameworks, which correlate with low gastrointestinal (GI) absorption and blood-brain barrier (BBB) impermeability.
- CID 71447044 may exhibit similar limitations if it belongs to this structural class.
Analytical Differentiation Techniques
Distinguishing this compound from isomers or analogs necessitates advanced analytical workflows:
- Mass Spectrometry (MS) : Source-induced collision-induced dissociation (CID) can reveal fragmentation patterns unique to specific functional groups. For example, oscillatoxin isomers show distinct MS/MS profiles due to variations in ether ring connectivity.
- Collision Cross-Section (CCS) : Ion mobility spectrometry can separate compounds with identical masses but divergent 3D conformations.
Research Findings and Challenges
Key Observations
Structural Similarity vs. Bioactivity: Compounds with high Tanimoto similarity scores (e.g., >0.85) may still exhibit divergent biological effects due to minor stereochemical differences.
Synthetic Complexity : Macrocyclic or polyhalogenated structures (e.g., CID 737737) often require stringent reaction controls to avoid byproducts.
Limitations in Current Data
- Gaps in PubChem Metadata : Critical parameters such as this compound’s molecular formula and spectral data are absent in the provided evidence, hindering direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
